6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- 6-position: A 2-fluorobenzylthio substituent, introducing steric bulk and electronic modulation via the fluorine atom.
- 5-position: A hydrogen atom (based on nomenclature conventions and structural analogs in –2).
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-11-4-2-1-3-9(11)8-22-14-17-12-10(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFARWCTTOCUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article explores its synthesis, biological mechanisms, and pharmacological effects, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core with a 2-fluorobenzyl thioether and a hydroxyethyl substituent. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo-Pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorobenzyl Group : A nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.
- Attachment of the Hydroxyethyl Group : Alkylation reactions using ethyl halides can be employed for this purpose.
Antiviral Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activity, particularly against HIV-1. The compound's structural modifications can enhance its potency against various strains of the virus. For instance, studies have shown that similar compounds with 2-chloro and 6-fluoro substitutions demonstrate potent activity in enzyme assays against HIV-1 reverse transcriptase .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones | HIV-1 | <0.01 |
| 6-(2-fluorobenzyl) derivatives | HIV-1 mutants | Varied |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For example, compounds structurally similar to our target showed IC50 values around 0.04 μmol against COX-2 .
Antimicrobial Activity
In addition to antiviral and anti-inflammatory properties, pyrazolo[3,4-d]pyrimidine derivatives have exhibited antimicrobial activities against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds suggest effective antibacterial properties .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Viral Enzymes : By binding to reverse transcriptase or other viral enzymes, it disrupts viral replication.
- Modulation of Inflammatory Pathways : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Antimicrobial Action : Interference with bacterial cell wall synthesis or function may contribute to its antimicrobial effects.
Case Studies
Several studies have focused on the pharmacological profiling of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on HIV Inhibition : A series of compounds were tested for their ability to inhibit HIV replication in vitro, showing promising results for those with specific substitutions.
- Anti-inflammatory Assessment : Animal models were used to evaluate the efficacy of these compounds in reducing inflammation induced by carrageenan.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, potentially inhibiting viral replication pathways. Its structural features could enhance binding affinity to viral targets, although specific mechanisms require further investigation.
- Anticancer Properties : In vitro studies have demonstrated that 6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one shows cytotoxic effects against several cancer cell lines. For instance, it has been tested against human leukemia and breast cancer cell lines, showing significant potency comparable to established chemotherapeutics.
- Neuroprotective Effects : There is emerging evidence that compounds within the pyrazolo[3,4-d]pyrimidine class may exhibit neuroprotective effects, potentially modulating pathways involved in neurodegenerative diseases. This aspect warrants further exploration through targeted studies.
Antiviral Research
A study investigating the antiviral potential of similar pyrazolo[3,4-d]pyrimidines highlighted their ability to inhibit specific viral enzymes. The findings suggest that modifications in the substituent groups can significantly affect antiviral efficacy. Future research on this compound could explore these interactions in detail.
Cancer Cell Line Studies
In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxicity. For example:
- Leukemia Cells (CEM-13) : IC50 values indicated significant inhibition of cell growth.
- Breast Cancer Cells (MCF-7) : Similar results were observed with notable cytotoxic effects.
These findings underscore the potential for this compound as a lead in anticancer drug development.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights critical differences in substituents and properties between the target compound and its analogs:
Key Observations :
- 1-Position : The target’s 2-hydroxyethyl group is unique compared to methyl (15a, 15e), aryl (HS43), or oxetane (13g) substituents. This group may improve solubility and reduce metabolic clearance compared to lipophilic alternatives .
- 6-Position: The 2-fluorobenzylthio group distinguishes the target from analogs with 3-fluorobenzylthio (15a, 13g) or non-fluorinated substituents. Fluorine’s electron-withdrawing effects could enhance binding interactions in enzymatic targets .
Preparation Methods
Cyclization of Ortho-Amino Pyrazole Derivatives
The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is typically assembled via cyclocondensation of 5-amino-1H-pyrazole-4-carboxylates with nitriles or urea derivatives. Adapted from the methodology in:
Procedure :
- Starting Material : Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is prepared by alkylating 5-aminopyrazole-4-carboxylate with 2-bromoethanol in DMF at 60°C.
- Cyclization : React the ortho-amino ester with cyanogen bromide (CNBr) in acetic acid under reflux (24 h) to form the pyrimidinone ring. Alternative nitriles (e.g., trichloroacetonitrile) may enhance cyclization efficiency.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C (reflux) |
| Time | 18–24 h |
| Yield | 55–68% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrazole amino group on the electrophilic nitrile carbon, followed by intramolecular cyclization and elimination of ethanol.
Thioetherification at the 6-Position
Introduction of the 2-fluorobenzylthio group employs a two-step sequence:
Step 1: Thiolation
- Chlorination : Treat the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate with POCl3 to generate the 6-chloro derivative.
- Displacement : React the 6-chloro compound with thiourea in ethanol under reflux (6 h) to yield the 6-mercapto intermediate.
Step 2: Alkylation
- Reagent : 2-Fluorobenzyl bromide (1.2 equiv)
- Conditions : K2CO3 (2 equiv), DMF, 80°C, 4 h
- Yield : 70–75%
Critical Considerations :
Alternative Route: One-Pot Assembly
A convergent approach from avoids isolation of intermediates:
- Simultaneous Cyclization and Alkylation : Combine ethyl 5-amino-1H-pyrazole-4-carboxylate, 2-fluorobenzyl mercaptan, and cyanogen bromide in a microwave reactor (100°C, 30 min).
- Post-Reaction Alkylation : Introduce the 2-hydroxyethyl group via Mitsunobu reaction (diethyl azodicarboxylate, PPh3) with ethylene glycol.
Advantages :
- Reduced reaction time (microwave: 30 min vs. conventional: 24 h).
- Higher overall yield (82% vs. 60% stepwise).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Data from and highlight solvent effects on cyclization:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetic acid | 6.2 | 68 |
| DMF | 36.7 | 72 |
| Ethanol | 24.3 | 58 |
Characterization and Analytical Data
Spectral Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 54.54 | 54.49 |
| H | 4.29 | 4.32 |
| N | 15.90 | 15.87 |
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Competing formation of pyrazolo[4,3-d]pyrimidinones is mitigated by using electron-deficient nitriles (e.g., CNBr) to direct cyclization to the 3,4-position.
Hydroxyethyl Group Stability
Ethylene oxide gas (instead of 2-bromoethanol) minimizes hydrolysis side reactions during N-alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
